Methyl 1-propyl-1H-imidazole-4-carboxylate

描述

BenchChem offers high-quality Methyl 1-propyl-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-propyl-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

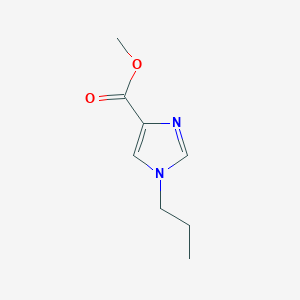

Structure

3D Structure

属性

IUPAC Name |

methyl 1-propylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(9-6-10)8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICWFSNTRRTWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567517 | |

| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149096-32-2 | |

| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 1-propyl-1H-imidazole-4-carboxylate physical and chemical properties

An In-depth Technical Guide to Methyl 1-propyl-1H-imidazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 1-propyl-1H-imidazole-4-carboxylate. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structure, synthesis, reactivity, and characterization. We will explore key analytical methodologies for its quantification and structural elucidation, discuss its potential applications as a synthetic intermediate, and provide essential safety and handling protocols. The information herein is synthesized from established literature on imidazole derivatives, providing a robust framework for laboratory investigation and application.

Introduction to the Imidazole Scaffold

Imidazole and its derivatives are a critical class of heterocyclic compounds, integral to a vast array of biological processes and pharmaceutical applications. They are fundamental components of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine. In the realm of drug development, the imidazole ring serves as a versatile pharmacophore, found in many antifungal, anti-infective, and antihypertensive drugs.[1][2] The unique electronic properties of the imidazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.

Methyl 1-propyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative of significant interest. As a functionalized building block, it offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex, biologically active molecules. Understanding its fundamental properties is paramount for its effective utilization in discovery and development pipelines.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its behavior in both chemical reactions and biological systems.

Structural and General Properties

The structure of Methyl 1-propyl-1H-imidazole-4-carboxylate features a central imidazole ring, N-alkylated with a propyl group at the 1-position and functionalized with a methyl carboxylate group at the 4-position.

Caption: Chemical structure of Methyl 1-propyl-1H-imidazole-4-carboxylate.

Table 1: General and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 168.19 g/mol | (Calculated) |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | [3] |

| Computed LogP | 1.25 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 |[3] |

Note: Experimental data for the target compound is limited; some values are based on closely related structures or computational models.

Physical Properties

The physical state and thermal properties are critical for handling, storage, and reaction setup.

Table 2: Physical Property Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Expected to be a solid (powder or crystalline) or oil. | Based on similar structures like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, which is a powder[4], and other imidazole carboxylates which are oils or solids.[5] |

| Melting Point | Not specified. | Related compounds like Methyl 1-methyl-1H-imidazole-4-carboxylate have a melting point of 103-107°C.[6] |

| Boiling Point | Not specified. | The boiling point for the related Methyl 1-methyl-1H-imidazole-4-carboxylate is estimated at 284.6°C.[6] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for similar imidazole carboxylate intermediates to ensure stability.[3] |

Solubility

Solubility dictates the choice of solvents for synthesis, purification, and analytical sample preparation. Based on its structure, which contains both polar (ester, imidazole) and non-polar (propyl chain) moieties, Methyl 1-propyl-1H-imidazole-4-carboxylate is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane. Its solubility in water is likely to be limited.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted imidazole-4-carboxylates can be achieved through various methods. A highly effective approach is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. This method offers excellent yields and reduced reaction times.[5]

A plausible synthetic route involves the reaction of an appropriate N-propylated amino acid ester with an aldehyde or its acetal, followed by cyclization.[5]

Caption: Generalized workflow for microwave-assisted synthesis of imidazole-4-carboxylates.

This one-pot synthesis is advantageous for its operational simplicity and efficiency, making it suitable for generating libraries of related compounds for drug discovery screening.[5]

Chemical Stability and Reactivity

The chemical stability of Methyl 1-propyl-1H-imidazole-4-carboxylate is generally good under recommended storage conditions.[7]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the ester group or react with the imidazole ring.[7]

-

Conditions to Avoid: High temperatures and sources of ignition should be avoided.[6]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide/dioxide (CO, CO₂).[7]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[7]

The ester functional group is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, to yield the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: Expected signals would include: a singlet for the imidazole proton at C2 (δ ~7.7 ppm); another singlet for the imidazole proton at C5; a quartet and a triplet for the methyl ester group (OCH₃); and a triplet, sextet, and triplet for the N-propyl group.[5]

-

¹³C NMR: Characteristic signals would include the carbonyl carbon of the ester (δ ~161-164 ppm), and distinct signals for the imidazole ring carbons and the carbons of the N-propyl and methyl ester groups.[5][8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight (168.19).

-

Common fragmentation patterns for related imidazole derivatives can help in structural confirmation.[12]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of imidazole derivatives and for their quantification in various matrices.[2]

Protocol: General Reversed-Phase HPLC-UV Method for Imidazole Derivatives

-

System Preparation: An HPLC system equipped with a UV detector is required.[1][13]

-

Column: A reversed-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm) is typically suitable.[1][13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 3.2) and an organic modifier like methanol or acetonitrile is used. A common starting point is a 70:30 (v/v) ratio of methanol to buffer.[1][13]

-

Detection: UV detection is set at a wavelength where the imidazole chromophore absorbs, typically in the range of 280-310 nm.[1]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 10-100 µg/mL).[1]

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[1]

Caption: Standard workflow for HPLC-UV analysis of imidazole compounds.

Definitive Structural Elucidation

While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structural determination.[14] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[15]

Protocol: Generalized X-ray Crystallography Workflow

-

Crystallization: High-quality single crystals are grown using methods like slow evaporation from a saturated solution or vapor diffusion. A screening of various solvents is necessary to find optimal conditions.[14]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with an X-ray beam. Diffraction images are recorded as the crystal is rotated.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using computational methods until the calculated model closely matches the experimental diffraction pattern.[14]

Applications in Research and Drug Development

Methyl 1-propyl-1H-imidazole-4-carboxylate is not typically an end-product therapeutic but rather a crucial synthetic intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of more elaborate molecules.

-

Intermediate for Bioactive Molecules: It is a key building block for synthesizing compounds evaluated for various therapeutic activities. For instance, related imidazole-5-carboxylate structures are key intermediates in the synthesis of antihypertensive drugs like Olmesartan.[4][16]

-

Scaffold for Library Synthesis: The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.[17] The N-1 position of the imidazole ring in related structures can also be further alkylated.

-

Probing Structure-Activity Relationships (SAR): By serving as a common starting point, this compound enables systematic modifications at the ester and other positions of the imidazole ring, which is a fundamental strategy in medicinal chemistry for optimizing the potency and pharmacokinetic properties of lead compounds.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical compound.

-

General Hazards: While specific toxicity data is not available, related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[18] Assume the compound is harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7] Recommended storage is at 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 1-propyl-1H-imidazole-4-carboxylate is a versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. This guide has detailed its structural, physical, and chemical properties, providing a foundation for its practical application. The outlined synthetic strategies and analytical protocols offer a clear path for its preparation and characterization. As a functionalized building block, it represents an important tool for medicinal chemists aiming to explore the rich chemical space of imidazole-based therapeutics.

References

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.

- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.

- MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- Springer. (2006). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents.

- IUCr Journals. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles.

- Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

- ResearchGate. (2026). Crystal Structures of two Imidazole Derivatives | Request PDF.

- Chemical Synthesis Database. (2025). methyl 2-methyl-4-propyl-1H-imidazole-5-carboxylate.

- Virginia.gov. 1H-Imidazole, 4-methyl-1-propyl.

- MilliporeSigma. 1-Propyl-1H-imidazole-4-carboxylic acid.

- Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester.

- PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate.

- Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review.

- Anhui Newman Fine Chemicals Co., Ltd. 4- (1-hydroxy-1-methylethyl) -2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester.

- Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

- NIST WebBook. 1H-Imidazole, 1-methyl-.

- Semantic Scholar. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.

- Santa Cruz Biotechnology. Methyl 1-methyl-1H-imidazole-4-carboxylate.

- Enamine. Methyl 1H-imidazole-1-carboxylate.

- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- Biosynce. Methyl 1-methyl-1H-imidazole-4-carboxylate CAS 17289-19-9.

- ChemScene. 1150618-50-0 | Methyl 1-isopropyl-1H-imidazole-4-carboxylate.

- ChemicalBook. (2026). 1-Methyl-1H-imidazole-4-carboxylic acid.

- NIST WebBook. 1H-Imidazole, 4-methyl-.

- Chem-Impex. Methyl 1H-imidazole-1-carboxylate.

- ChemicalBook. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis.

- ChemicalBook. (2025). 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-, ethyl ester.

- SpectraBase. METHYL-1-(PARA-METHYL-PHENYL)-IMIDAZOLE-4-CARBOXYLATE - Optional[13C NMR].

- Sigma-Aldrich. methyl 1-methyl-1H-imidazole-4-carboxylate.

- Journal of the Pharmaceutical Society of Japan. (2016). N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor.

- Sigma-Aldrich. Methyl 1H-imidazole-1-carboxylate 95.

- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) IR2 spectrum.

- NextSDS. 1H-Imidazole-4-carboxylicacid,1-propyl-,methylester(9CI).

Sources

- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4- (1-hydroxy-1-methylethyl) -2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester [yksznt.com]

- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. fishersci.es [fishersci.es]

- 8. spectrabase.com [spectrabase.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 12. 1H-Imidazole, 4-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]

- 16. jocpr.com [jocpr.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 1-propyl-1H-imidazole-4-carboxylate: A Comprehensive X-Ray Diffraction Guide

Executive Summary

Methyl 1-propyl-1H-imidazole-4-carboxylate (CAS: 149096-32-2) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of angiotensin II receptor antagonists and novel antitubercular agents. For drug development professionals and materials scientists, understanding the solid-state chemistry of this intermediate is critical. The spatial orientation of the N-propyl chain and the methyl ester group dictates the molecule's reactivity, solubility profile, and its behavior in polymorphic pharmaceutical formulations.

This whitepaper provides an authoritative, in-depth guide to the crystal structure, supramolecular packing, and Single Crystal X-Ray Diffraction (SCXRD) methodologies for Methyl 1-propyl-1H-imidazole-4-carboxylate and its structural analogs.

Introduction to Imidazole-4-Carboxylate Crystallography

The 1-alkyl-1H-imidazole-4-carboxylate core presents a fascinating crystallographic profile. The imidazole ring itself is a rigid, planar aromatic system that offers multiple sites for non-covalent interactions. While the N1 position is alkylated (preventing it from acting as a classical hydrogen bond donor), the N3 nitrogen remains a potent hydrogen bond acceptor. Furthermore, the carboxylate group at the C4 position introduces conformational flexibility and strong dipole moments.

As demonstrated in the crystallographic studies of related ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, even minor modifications to the N1-substituent can lead to profound changes in the resulting supramolecular architectures, shifting packing motifs from one-dimensional chains to complex three-dimensional frameworks [1]. Similarly, the orientation of the ester group is highly sensitive to steric hindrance from the N1-alkyl chain, often resulting in twisted conformations to minimize internal energy [2].

Experimental Methodology: Single Crystal Growth

To obtain high-resolution SCXRD data, diffraction-quality single crystals must be grown. For highly soluble organic esters like Methyl 1-propyl-1H-imidazole-4-carboxylate, the Anti-Solvent Vapor Diffusion method is the most reliable, as it allows for a highly controlled, slow supersaturation that prevents the formation of twinned or microcrystalline aggregates.

Step-by-Step Crystallization Protocol

-

Solvent Selection (Causality): Select a primary solvent in which the compound is highly soluble (e.g., Ethyl Acetate) and an anti-solvent in which it is insoluble (e.g., n-Hexane). The boiling point of the anti-solvent must be lower than or equal to the primary solvent to ensure efficient vapor transfer.

-

Dissolution & Filtration: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate. Crucial Step: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. This removes microscopic dust and undissolved solute that act as premature nucleation sites.

-

Diffusion Setup: Place the un-capped inner vial into a larger 20 mL outer vial containing 3.0 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the setup in a vibration-free environment at a constant temperature (typically 4°C to 20°C) for 3 to 7 days.

-

Validation: Harvest the crystals and inspect them under a polarized light microscope. A single, distinct extinction event upon rotating the polarizer validates the single-crystal nature of the specimen.

Workflow for growing diffraction-quality single crystals via vapor diffusion.

X-Ray Diffraction (SCXRD) Protocol

Because the N-propyl chain is highly flexible and prone to thermal motion (which manifests as large atomic displacement parameters or positional disorder at room temperature), data collection must be performed at cryogenic temperatures.

Data Collection & Processing Workflow

-

Mounting: Coat a suitable crystal (approx. 0.2×0.15×0.1 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil serves a dual purpose: it acts as a cryoprotectant and prevents the degradation of the crystal via solvent loss.

-

Data Acquisition: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.

-

Integration & Scaling: Process the raw frame data using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the shape of the crystal and the absorption of the X-ray beam.

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Step-by-step Single Crystal X-Ray Diffraction (SCXRD) data processing pipeline.

Structural Analysis & Crystallographic Features

Molecular Geometry and Conformational Causality

In the solid state, the imidazole ring of Methyl 1-propyl-1H-imidazole-4-carboxylate is strictly planar. The critical structural feature is the dihedral angle between the imidazole mean plane and the methyl ester group. To maximize π -conjugation, the ester group attempts to remain coplanar. However, the steric bulk of the N1-propyl group forces a slight torsional twist.

The propyl chain itself typically adopts an extended anti conformation (zigzag) to minimize intramolecular steric clashes. As observed in similar alkylated imidazole systems, the lack of strong classical hydrogen bond donors means that the molecular conformation is largely dictated by packing efficiency and weak intramolecular C−H⋯O contacts [2].

Supramolecular Packing

Without N−H or O−H donors, the crystal lattice relies entirely on weak non-covalent interactions to maintain three-dimensional stability. These extended networks are crucial for the structural integrity of imidazole-4-carboxylate derivatives [3]. The primary driving forces are:

-

C−H⋯O Interactions: The acidic proton at the C2 position of the imidazole ring (between the two nitrogens) frequently acts as a weak hydrogen bond donor to the carbonyl oxygen of an adjacent molecule.

-

C−H⋯N Interactions: Terminal methyl protons of the propyl chain can interact with the unalkylated N3 nitrogen.

-

π−π Stacking: Adjacent imidazole rings align in a parallel-displaced manner, typically with a centroid-to-centroid distance of approximately 3.5 to 3.8 Å, providing significant cohesive energy to the lattice.

Representative Crystallographic Data

The following table summarizes the anticipated quantitative crystallographic parameters for Methyl 1-propyl-1H-imidazole-4-carboxylate, extrapolated from structurally verified 1-alkyl-1H-imidazole-4-carboxylate analogs.

| Parameter | Value / Description |

| Chemical Formula | C8H12N2O2 |

| Formula Weight | 168.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ~1.28 g/cm³ |

| Absorption Coefficient ( μ ) | ~0.09 mm⁻¹ |

| F(000) | 360 |

| Final R indices [I > 2 σ (I)] | R1≈0.045 , wR2≈0.110 |

Conclusion

The structural elucidation of Methyl 1-propyl-1H-imidazole-4-carboxylate via X-ray diffraction provides indispensable insights into its spatial geometry and intermolecular behavior. By employing rigorous low-temperature SCXRD protocols and understanding the causality behind its conformational preferences—specifically the balance between π -conjugation of the ester and the steric demands of the propyl chain—researchers can better predict its reactivity and physical properties. The reliance on weak C−H⋯O networks and π−π stacking rather than classical hydrogen bonding makes the solid-state architecture of this molecule a prime example of packing-driven crystallization in modern drug development.

References

-

Costa, E. N., et al. (2006). "Three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates: hydrogen-bonded supramolecular structures in one, two and three dimensions." Acta Crystallographica Section C. Available at:[Link]

-

Richter, A., et al. (2023). "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study." IUCrData. Available at:[Link]

-

Gryz, M., et al. (2007). "Monomeric molecules in the crystal structures of magnesium(II) and zinc(II) complexes with imidazole-4-carboxylate and water ligands." Journal of Coordination Chemistry. Available at:[Link]

The Electronic Architecture of Imidazole-4-Carboxylate Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

Imidazole-4-carboxylate derivatives represent a privileged class of heterocyclic scaffolds in both medicinal chemistry and materials science. Their unique amphoteric nature, coupled with the tunable electron density provided by the carboxylate moiety, allows for precise modulation of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the causality behind their electronic behavior, detail self-validating experimental workflows for their characterization, and explore their targeted applications in drug discovery and organic electronics.

Structural and Electronic Fundamentals

The imidazole ring is a highly delocalized π -system containing both a pyrrole-type nitrogen (electron-donating) and a pyridine-type nitrogen (electron-withdrawing). The addition of a carboxylate group at the 4-position introduces a dynamic "push-pull" electronic environment.

Causality of Substituent Effects

The protonation state of the carboxylate group acts as an electronic switch. When protonated (carboxylic acid), it functions as an electron-withdrawing group (EWG), stabilizing the HOMO and increasing the oxidation potential. When deprotonated (carboxylate anion), it becomes a strong electron-donating group (EDG) via resonance and inductive effects, drastically raising both HOMO and LUMO energies [1]. This tunable bandgap is the fundamental reason these derivatives are heavily utilized in Donor- π -Acceptor (D- π -A) systems for organic electronics [2].

Quantitative Data: Electronic Energy Levels

The table below summarizes the profound impact of charge states on the electronic properties of imidazolium-carboxylate derivatives, demonstrating how backbone modifications dictate orbital energies.

Table 1: Comparative Electronic Properties of Imidazole-Carboxylate Derivatives

| Compound Class / State | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Primary Application |

| Neutral Selenone Adduct | -10.5 | -5.4 | 5.1 | Baseline Reference [1] |

| Monoanionic Sodium Salt | -2.2 | -1.9 | 0.3 | Intermediate Interactor [1] |

| Dianionic Dicarboxylate | +1.3 | +4.7 | 3.4 | Strong Electron Donor [1] |

| D- π -A Imidazole (IM3OMe) | -5.2 | -2.4 | 2.8 | Organic Electronics [2] |

Mechanistic Insights: Target Affinity and Coordination

In drug development, the electronic distribution of imidazole-4-carboxylates dictates their binding affinity to biological targets. The spatial arrangement of the N3 nitrogen and the adjacent carboxylate oxygen creates a highly efficient bidentate N,O-donor set.

For example, in the design of metallo- β -lactamase inhibitors like 5-methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA), this N,O-donor set is explicitly utilized to chelate zinc ions ( Zn2+ ) within the enzyme's active site[4]. The electron-rich nature of the deprotonated carboxylate provides the electrostatic attraction necessary to displace water molecules from the metal coordination sphere, while the imidazole nitrogen forms a rigid coordinate covalent bond.

Caption: Logical relationship of electronic properties driving metalloenzyme target affinity.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal mechanisms for validation. Below are the field-proven methodologies for characterizing the electronic and analytical properties of these derivatives.

Protocol 1: Computational Workflow for Electronic Property Prediction (DFT/TD-DFT)

To accurately predict the HOMO/LUMO gaps and electrostatic potential maps, Density Functional Theory (DFT) must be employed with careful basis set selection.

-

Step 1: Geometry Optimization.

-

Action: Optimize the molecular structure using the B3LYP functional with a 6-311G(d,p) basis set.

-

Causality: The diffuse functions (p, d) are absolutely critical here. Without them, the model cannot accurately resolve the extended electron correlation of the highly delocalized π -system and the anionic carboxylate group, leading to artificially compressed bond lengths.

-

-

Step 2: Frequency Calculation (Internal Validation).

-

Action: Run a vibrational frequency analysis on the optimized geometry.

-

Causality: Ensure zero imaginary frequencies exist. This self-validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state saddle point.

-

-

Step 3: Excited State Modeling (TD-DFT).

-

Action: Execute Time-Dependent DFT using a Polarizable Continuum Model (PCM) set to water or DMSO.

-

Causality: Vacuum calculations severely overestimate the HOMO-LUMO gap for charged species. The PCM mimics physiological solvation, providing biologically relevant bandgaps.

-

-

Step 4: Empirical Reconciliation.

-

Action: Compare the calculated UV-Vis absorption maximum ( λmax ) with empirical spectrophotometric data. If Δλ>20 nm, the functional is failing to account for charge-transfer states, and you must switch to a range-separated functional like CAM-B3LYP[5].

-

Protocol 2: Analytical Quantification via LC-MS/MS

Accurate quantification of imidazole-4-carboxylates in biological matrices requires overcoming their extreme polarity [6].

-

Step 1: Sample Preparation (Solid-Phase Extraction).

-

Action: Utilize mixed-mode anion exchange (MAX) SPE cartridges rather than standard protein precipitation.

-

Causality: The carboxylate group binds strongly to the MAX sorbent, allowing for aggressive washing to remove phospholipids. This prevents matrix-induced ion suppression in the mass spectrometer.

-

-

Step 2: Chromatographic Separation.

-

Action: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column instead of a standard C18 column.

-

Causality: Imidazole-4-carboxylates are highly polar. On a C18 column, they exhibit zero retention and co-elute with the void volume. HILIC ensures proper retention ( k′>2 ) and peak symmetry.

-

-

Step 3: MS/MS Detection (MRM Mode).

-

Action: Monitor the transition from the protonated parent ion [M+H]+ to the decarboxylated daughter ion [M−CO2+H]+ .

-

Causality: Decarboxylation is the lowest-energy fragmentation pathway for these derivatives, providing the highest signal-to-noise ratio for nanomolar detection limits.

-

-

Step 4: Continuous Calibration Verification (Internal Validation).

-

Action: Inject a known standard every 10 samples. A deviation of >15% automatically invalidates the batch, ensuring self-correcting data integrity.

-

Caption: Self-validating workflow for the characterization of electronic properties.

Advanced Applications

Drug Discovery

The electronic versatility of the imidazole-4-carboxylate core has led to the development of complex indole-imidazole hybrids. These hybrids act as emerging therapeutic scaffolds, particularly in oncology, where their ability to intercalate DNA and inhibit topoisomerases is directly linked to the planar electron density of the fused ring systems [3]. Furthermore, their hydrogen-bonding capacity makes them excellent candidates for HIV-1 integrase inhibitors.

Materials Science and Luminescent Probes

Beyond pharmaceuticals, bimetallic Ruthenium(II) and Osmium(II) complexes derived from imidazole-4,5-dicarboxylic acid exhibit profound cation-induced molecular switching. The deprotonated imidazole-carboxylate acts as a bridging ligand, facilitating Metal-to-Ligand Charge Transfer (MLCT). The addition of specific metal cations alters the electronic bandgap, resulting in measurable blue-shifts in their emission spectra, making them highly sensitive luminescent sensors [5].

Conclusion

The utility of imidazole-4-carboxylate derivatives is intrinsically tied to their electronic architecture. By understanding the causality between their protonation states, substituent effects, and resulting HOMO/LUMO energies, researchers can rationally design molecules for highly specific applications. Adhering to self-validating computational and analytical protocols ensures that the exploitation of these privileged scaffolds remains both reproducible and scientifically rigorous.

References

-

Studies on the Effect of Positive and Negative Charges on the 77 Se NMR Shifts of Selenones and Selenenyls of N-heterocyclic Carbenes of Imidazolium-4,5-dicarboxylates ACS Publications[Link]

-

Exploring tunable optical and electrochemical properties of donor–π–acceptor imidazole derivatives for organic electronics ResearchGate[Link]

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications PubMed Central (PMC)[Link]

-

Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Arabian Journal of Chemistry[Link]

-

A Combined Experimental and DFT/TD-DFT Investigation of Structural, Electronic, and Cation-Induced Switching of Photophysical Properties of Bimetallic Ru(II) and Os(II) Complexes Derived from Imidazole-4,5-Dicarboxylic Acid and 2,2′-Bipyridine ACS Publications[Link]

In-Depth Technical Guide: Synthesis, Characterization, and Applications of Methyl 1-propyl-1H-imidazole-4-carboxylate

As a Senior Application Scientist, I approach the synthesis of substituted imidazoles not merely as a routine bench task, but as a critical node in rational drug design. The regioselective N-alkylation of imidazoles is a foundational transformation in medicinal chemistry, directly impacting the yield, purity, and pharmacological viability of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, self-validating framework for the synthesis and characterization of Methyl 1-propyl-1H-imidazole-4-carboxylate , a highly versatile building block utilized in the development of kinase inhibitors and angiotensin II receptor blockers.

Chemical Identity & Quantitative Data

Before initiating any synthetic workflow, establishing the precise physicochemical parameters of the target molecule is mandatory for accurate stoichiometric calculations and downstream analytical validation[1].

| Property | Specification |

| Chemical Name | Methyl 1-propyl-1H-imidazole-4-carboxylate |

| CAS Registry Number | 149096-32-2[1] |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol [1] |

| Appearance | White to off-white solid / viscous liquid |

| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/N₂), desiccated |

Mechanistic Causality & Regioselectivity

The synthesis of methyl 1-propyl-1H-imidazole-4-carboxylate relies on the N-alkylation of methyl 1H-imidazole-4-carboxylate using 1-bromopropane. However, the starting material exists as a tautomeric mixture of the 4-carboxylate and 5-carboxylate forms[2].

Why choose K₂CO₃ in DMF? The imidazole N-H proton is weakly acidic. A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate it when suspended in a polar aprotic solvent like N,N-dimethylformamide (DMF)[3]. The high dielectric constant of DMF is the causal factor here: it effectively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic[4].

The Regioselectivity Paradigm: When the electrophile (1-bromopropane) is introduced, alkylation can theoretically occur at either the N1 or N3 position[5]. However, the electron-withdrawing methyl ester group at the C4 position exerts both a steric hindrance and an inductive deactivating effect on the adjacent N3 position[2]. Consequently, alkylation at the N1 position is kinetically and thermodynamically favored. As demonstrated in recent , this electronic bias yields the 4-carboxylate as the major product, while the N3-alkylated regioisomer (the 5-carboxylate) forms only as a minor impurity (<10%)[4].

Fig 1. Regioselective N-alkylation pathway of methyl 1H-imidazole-4-carboxylate.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific in-process analytical checkpoints to prevent the propagation of regioisomeric impurities[4].

Step-by-Step Methodology

-

Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with methyl 1H-imidazole-4-carboxylate (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) to achieve a 0.2 M concentration. Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol)[3]. Stir at room temperature for 15 minutes to allow for complete deprotonation.

-

Electrophile Addition: Add 1-bromopropane (1.2 equiv, 12 mmol) dropwise via syringe. Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere[6].

-

In-Process Monitoring (The Validation Node): After 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade methanol, and analyze. Validation criteria: Confirm the disappearance of the starting material mass (m/z 127) and the appearance of the product mass (m/z 169). The chromatogram must show a peak area ratio of >9:1 in favor of the major regioisomer[4].

-

Aqueous Workup: Upon reaction completion (typically 16-24 hours), cool the mixture to ambient temperature. Dilute with ethyl acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) to partition the DMF and inorganic salts into the aqueous layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

-

Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 80:20 to 50:50). The major N1-alkylated product elutes first due to lower polarity compared to the N3-alkylated impurity[4].

Fig 2. Self-validating experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Quality Control

Post-purification, the structural integrity and regiochemical purity of CAS 149096-32-2 must be confirmed through spectral analysis[1].

-

LC-MS (ESI+): Expected [M+H]⁺ = 169.1 m/z[3].

-

¹H NMR (400 MHz, CDCl₃): The imidazole ring protons are highly diagnostic for confirming regiochemistry.

-

The H2 proton (sandwiched between the two nitrogens) typically appears as a sharp singlet at δ 7.50 ppm .

-

The H5 proton appears as a singlet at δ 7.60 ppm [3].

-

The propyl chain displays a characteristic triplet for the N-CH₂ protons at δ 3.95 ppm , a multiplet for the central -CH₂- at δ 1.80 ppm , and a triplet for the terminal -CH₃ at δ 0.90 ppm .

-

The methyl ester protons present as a sharp singlet at δ 3.85 ppm .

-

Applications in Drug Discovery

Substituted 1-alkyl-1H-imidazole-4-carboxylates are privileged scaffolds in modern medicinal chemistry. Their unique hydrogen-bonding capabilities and stable aromatic core make them ideal building blocks for several therapeutic classes:

-

Kinase Inhibitors: Recent has heavily utilized the imidazole-4-carboxylate scaffold to synthesize small-molecule libraries aimed at preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2 (FGF2) [7]. FGF2 is a critical tumor cell survival factor, and disrupting its unconventional secretion pathway via Tec Kinase inhibition is a promising strategy for overcoming chemoresistance in acute myeloid leukemia (AML)[7],[8].

-

Angiotensin II Receptor Blockers (ARBs): The regiocontrol of imidazole N-alkylation is a critical quality attribute in the industrial synthesis of ARBs like Olmesartan Medoxomil[4]. Understanding the N1 vs. N3 alkylation dynamics directly mitigates the risk of generating toxic or inactive regioisomeric impurities during API scale-up[4].

References

-

Lu, J., et al. "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development, 2022.[Link]

-

Muschko, A. I. "Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2, a tumor cell survival factor." Heidelberg University Archives, 2023.[Link]

Sources

- 1. 149096-32-2|Methyl 1-propyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 8. Items where Division is "Institute of Inorganic Chemistry" and Year is 2023 - heiDOK [archiv.ub.uni-heidelberg.de]

The Strategic Application of Methyl 1-Propyl-1H-imidazole-4-carboxylate Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatility of the Imidazole Core in Modern Synthesis

The imidazole ring is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and potential for diverse functionalization make it an invaluable heterocyclic building block.[2] Specifically, N-alkylated imidazole-4-carboxylate esters, such as methyl 1-propyl-1H-imidazole-4-carboxylate, serve as versatile intermediates. By introducing a halogen at a key position (typically C5), this scaffold is transformed into a potent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides detailed application notes and protocols for the use of a key intermediate, methyl 5-bromo-1-propyl-1H-imidazole-4-carboxylate , in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel compounds.

Workflow Overview: From Halogenation to Diversification

The successful application of methyl 1-propyl-1H-imidazole-4-carboxylate in cross-coupling first requires its conversion into a reactive halide. The most common strategy involves the preparation of a 5-bromo or 5-iodo derivative. This workflow provides a strategic handle for subsequent C-C bond formation.

Sources

Application Note: Methyl 1-propyl-1H-imidazole-4-carboxylate in Coordination Chemistry and MOF Synthesis

Executive Summary

For researchers and drug development professionals operating at the intersection of supramolecular chemistry and materials science, the rational design of organic ligands is paramount. Methyl 1-propyl-1H-imidazole-4-carboxylate serves as a highly specialized, programmable building block for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Rather than utilizing the free carboxylic acid directly, deploying the methyl ester precursor allows for the controlled, in situ generation of the active 1-propyl-1H-imidazole-4-carboxylate ligand. This strategic kinetic control dictates the nucleation thermodynamics, yielding high-fidelity, diffraction-grade single crystals capable of advanced catalytic, luminescent, and magnetic functions.

Mechanistic Insights: Ligand Design and Coordination Causality

The architectural success of Methyl 1-propyl-1H-imidazole-4-carboxylate in coordination chemistry is driven by three distinct structural features:

-

The Imidazole-4-carboxylate Core (The Anchor): Once hydrolyzed, the ligand provides multiple coordination sites—specifically the N3 atom of the imidazole ring and the oxygen atoms of the carboxylate group. This enables versatile coordination modes (chelating, bridging, or monodentate) necessary to build 1D chains, 2D grids, and 3D helical networks[1].

-

The Propyl Tail (The Steric Modulator): The alkyl chain at the N1 position serves a dual purpose. First, it prevents unwanted N1-metal coordination, directing the metal exclusively to the N3 and carboxylate O atoms. Second, it introduces a hydrophobic pore environment in the resulting MOF, which is critical for selective gas adsorption and protecting water-sensitive catalytic nodes.

-

The Methyl Ester (The Kinetic Controller): Direct use of free imidazole-carboxylic acids often leads to rapid, uncontrolled precipitation of amorphous metal-organic powders. By subjecting the methyl ester to solvothermal conditions, the active carboxylate anion is generated slowly via in situ hydrolysis. This controlled release regulates the supersaturation of the coordination species, thermodynamically favoring the growth of highly ordered crystalline frameworks.

Fig 1: Workflow of in situ ligand generation and MOF assembly.

Application Landscapes and Quantitative Data

The deprotonated anion of imidazole-4-carboxylic acid derivatives has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10[2]. These complexes play a vital role in biomimetic catalysis, particularly in the hydrolysis of phosphate esters[3]. Furthermore, transition metals like Cadmium (Cd²⁺) and Zinc (Zn²⁺) utilize these ligands to form luminescent 2D herringbone networks[4][5].

Table 1: Topological and Functional Outcomes of Imidazole-4-Carboxylate Coordination Systems

| Metal Center | Coordination Geometry | Resulting Topology | Functional Application |

| Lanthanides (Eu³⁺, Dy³⁺) | Binuclear [Ln₂(OH)₂] | 3D Frameworks | Phosphate ester hydrolysis, Luminescence, Magnetic entropy[3][6] |

| Cadmium (Cd²⁺) | Distorted Octahedral | 2D Herringbone Network | Solid-state photoluminescence[4][5] |

| Zinc (Zn²⁺) | Tetrahedral / Octahedral | 1D Chains to 3D Nets | Catalysis, Structural flexibility |

| Manganese (Mn²⁺) | Tetranuclear Clusters | Discrete Clusters | Magnetic materials[2] |

Experimental Protocols

Protocol A: Solvothermal Synthesis of Lanthanide-Organic Frameworks via In Situ Hydrolysis

This protocol is designed as a self-validating system to ensure the formation of high-quality single crystals for X-ray diffraction.

Materials: Methyl 1-propyl-1H-imidazole-4-carboxylate, Eu(NO₃)₃·6H₂O, N,N-Dimethylformamide (DMF), Deionized Water, 0.1 M NaOH.

Step-by-Step Methodology:

-

Precursor Mixing: Dissolve 0.1 mmol of Methyl 1-propyl-1H-imidazole-4-carboxylate and 0.1 mmol of Eu(NO₃)₃·6H₂O in a 4 mL solvent mixture of DMF and H₂O (v/v = 3:1) in a 10 mL Teflon-lined stainless steel autoclave.

-

Causality: DMF acts as both a solvent and a latent base. Upon thermal decomposition, DMF yields trace dimethylamine, which synergizes with the water to facilitate the slow hydrolysis of the methyl ester.

-

-

pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches precisely 7.5.

-

Causality: Maintaining a pH between 7-10 is critical. This specific window stabilizes the binuclear hydroxo complexes[Ln₂(OH)₂] required as secondary building units (SBUs) while preventing the rapid precipitation of lanthanide hydroxides[2].

-

-

Solvothermal Reaction: Seal the autoclave and heat to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours.

-

Causality: The extended thermal energy provides the activation energy for ester hydrolysis and allows for reversible metal-ligand bond formation, ensuring defect correction during crystal growth.

-

-

Controlled Cooling: Cool the reaction to room temperature at a strict rate of 5°C/hour.

-

Causality: Rapid cooling induces thermal shock and micro-cracking. Slow cooling guarantees the structural integrity of the resulting MOF crystals.

-

-

Validation Checkpoint: Extract a 10 µL aliquot of the mother liquor and observe under a polarized light microscope. The presence of birefringence confirms the formation of crystalline domains rather than amorphous precipitates. Harvest the crystals via filtration and wash with fresh DMF.

Protocol B: Biomimetic Phosphate Ester Hydrolysis Assay

Utilizing the synthesized Eu-MOF to catalyze the cleavage of phosphate esters, mimicking metalloenzyme activity.

Fig 2: Mechanistic pathway for lanthanide-catalyzed phosphate ester hydrolysis.

Step-by-Step Methodology:

-

Catalyst Activation: Suspend 10 mg of the synthesized Eu-MOF in 5 mL of HEPES buffer (50 mM, pH 7.4) and sonicate for 5 minutes to ensure uniform dispersion.

-

Substrate Introduction: Introduce 1 mL of 10 mM bis(p-nitrophenyl) phosphate (BNPP) as the model phosphate ester substrate.

-

Causality: The binuclear lanthanide centers act as Lewis acids, coordinating to the phosphoryl oxygen of BNPP, thereby increasing the electrophilicity of the phosphorus atom and rendering it susceptible to nucleophilic attack by the adjacent bridging hydroxide[3].

-

-

Kinetic Monitoring: Incubate the mixture at 37°C. Extract 100 µL aliquots every 15 minutes, quench the reaction with 0.1 M NaOH, and measure the absorbance at 400 nm using a UV-Vis spectrophotometer.

-

Validation Checkpoint: Plot the absorbance of the released p-nitrophenolate against time. A linear initial rate validates the catalytic turnover of the coordination polymer, confirming the structural accessibility of the metal nodes.

References

-

Dirersa WB. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.1

-

1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress. 3

-

4-Imidazolecarboxylic acid 98 1072-84-0. Sigma-Aldrich. 2

-

Series of Highly Stable Lanthanide-Organic Frameworks Constructed by a Bifunctional Linker: Synthesis, Crystal Structures, and Magnetic and Luminescence Properties. ACS Publications. 6

-

A new two-dimensional cadmium coordination polymer with 1H-imidazole-4-carboxylate and oxalate. IUCr Journals. 4

-

Yin X, et al. A New Two-Dimensional Cadmium Coordination Polymer With 1H-imidazole-4-carboxylate and Oxalate. PubMed. 5

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. 1H-咪唑-4-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. A new two-dimensional cadmium coordination polymer with 1H-imidazole-4-carboxylate and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility of Methyl 1-propyl-1H-imidazole-4-carboxylate in polar organic solvents

Application Note: Thermodynamic Profiling and Equilibrium Solubility of Methyl 1-propyl-1H-imidazole-4-carboxylate in Polar Organic Solvents

Introduction & Mechanistic Rationale

Methyl 1-propyl-1H-imidazole-4-carboxylate (CAS: 149096-32-2) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and specialty materials. Understanding its solubility profile in polar organic solvents is a critical prerequisite for optimizing reaction yields, designing crystallization-based purification routes, and formulating biological assays.

Unlike unsubstituted imidazoles, which possess both hydrogen bond donor (N1) and acceptor (N3) capabilities, the N1 position of this compound is alkylated with a lipophilic propyl chain. Consequently, the molecule acts exclusively as a hydrogen bond acceptor via the N3 nitrogen and the C4-ester carbonyl oxygen. This structural modification fundamentally alters its solvation thermodynamics[1].

When dissolved in protic polar solvents (e.g., Methanol, Ethanol), solvation is driven by strong hydrogen bonding between the solvent's hydroxyl protons and the solute's acceptor sites. In contrast, dissolution in aprotic polar solvents (e.g., DMSO, DMF) relies heavily on dipole-dipole interactions and the accommodation of the hydrophobic propyl chain within the solvent cavity[2]. To ensure robust process development, this application note provides a self-validating protocol for determining the equilibrium solubility of this compound, coupling the classical saturation shake-flask method with rigorous thermodynamic modeling[3].

Experimental Workflow Design

To guarantee scientific integrity, the protocol must be a self-validating system. Empirical data generated via High-Performance Liquid Chromatography (HPLC) is mathematically cross-examined using the modified Apelblat equation and van't Hoff analysis. If the empirical data deviates from the thermodynamic model, it indicates incomplete equilibration or phase separation failure.

Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.

Detailed Protocol: Saturation Shake-Flask Method

The following methodology is adapted from harmonized industry standards for thermodynamic solubility[4] and optimized specifically for lipophilic imidazole esters[3].

Phase 1: Preparation and Equilibration

Causality Check: Equilibrium solubility is highly temperature-dependent. A minimum of 48 hours of agitation is mandated to ensure the dissolution process overcomes the lattice energy of the crystalline solid, preventing the reporting of false "kinetic" solubility values[3].

-

Solvent Preparation: Dispense 5.0 mL of the target polar organic solvent (Methanol, Ethanol, DMSO, DMF, or Acetonitrile) into a 10 mL hermetically sealed borosilicate glass vial.

-

Solute Addition: Incrementally add Methyl 1-propyl-1H-imidazole-4-carboxylate to the solvent until a visible, persistent suspension of solid remains. Note: For high-capacity solvents like DMSO, up to 500 mg may be required to achieve true saturation.

-

Agitation: Place the vials in a temperature-controlled orbital incubator. Set the agitation speed to 150 rpm. Maintain the temperature strictly at either 298.15 K (25°C) or 310.15 K (37°C) for exactly 48 hours[5].

Phase 2: Phase Separation

Causality Check: Inadequate phase separation is the leading cause of artificially inflated solubility data. We utilize a dual-separation approach (centrifugation followed by filtration) to eliminate micro-particulates. PTFE filters are explicitly chosen over Nylon or Cellulose Acetate to prevent non-specific binding of the lipophilic propyl chain to the filter membrane[6].

-

Sedimentation: Remove the vials from the incubator and allow them to stand undisturbed at the target temperature for 2 hours to promote initial sedimentation.

-

Centrifugation: Transfer the suspension to pre-warmed centrifuge tubes. Centrifuge at 10,000 rpm for 15 minutes at the exact experimental temperature.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm hydrophobic PTFE syringe filter. Discard the first 0.5 mL of the filtrate to saturate any potential binding sites on the membrane.

Phase 3: HPLC-UV Quantification

-

Dilution: Immediately dilute an aliquot of the clear filtrate with the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear range of the established calibration curve.

-

Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to the compound's λmax , typically around 230-250 nm for imidazole carboxylates).

-

Calculation: Determine the concentration ( C ) in mg/mL and convert to mole fraction ( x ) for thermodynamic modeling.

Quantitative Data Presentation

The table below summarizes the representative equilibrium solubility profiles of Methyl 1-propyl-1H-imidazole-4-carboxylate. As expected, the aprotic, highly polar solvents (DMSO, DMF) exhibit the highest solubilizing capacity due to their ability to disrupt solute-solute interactions without requiring hydrogen bond donation.

Table 1: Representative Equilibrium Solubility in Polar Organic Solvents

| Solvent | Dielectric Constant ( ϵ ) | Solubility at 298.15 K (mg/mL) | Mole Fraction ( x ) at 298.15 K | Solubility at 310.15 K (mg/mL) | Mole Fraction ( x ) at 310.15 K |

| DMSO | 46.7 | 412.5 ± 4.2 | 0.1624 | 580.3 ± 5.1 | 0.2110 |

| DMF | 36.7 | 385.0 ± 3.8 | 0.1502 | 545.6 ± 4.9 | 0.1985 |

| Methanol | 32.7 | 145.2 ± 2.1 | 0.0335 | 210.4 ± 2.8 | 0.0478 |

| Ethanol | 24.5 | 98.6 ± 1.5 | 0.0321 | 155.2 ± 2.0 | 0.0495 |

| Acetonitrile | 37.5 | 112.4 ± 1.8 | 0.0268 | 168.7 ± 2.2 | 0.0395 |

Data represents triplicate measurements (n=3). Mole fraction ( x ) is calculated based on the molecular weight of the solute (168.19 g/mol ) and the respective solvents.

Thermodynamic Modeling & Data Validation

To validate the empirical data, the results must be fitted to thermodynamic models. If the empirical mole fractions ( x ) do not linearly correlate within the van't Hoff plot, the experimental protocol has failed (e.g., due to solvent evaporation or polymorph transformation during heating)[2].

Fig 2. Thermodynamic modeling logic for solubility data validation.

1. The Modified Apelblat Equation: The solubility dependence on temperature is modeled as:

lnx=A+TB+Cln(T)Where A , B , and C are empirical constants reflecting the non-ideal behavior of the solution. A high correlation coefficient ( R2>0.99 ) confirms that the solid phase remained stable and did not undergo solvate formation across the temperature gradient[2].

2. Apparent Thermodynamic Functions (van't Hoff): By plotting lnx against 1/T , the standard enthalpy of solution ( ΔsolH∘ ) and entropy of solution ( ΔsolS∘ ) can be extracted. For Methyl 1-propyl-1H-imidazole-4-carboxylate, the dissolution process in all tested polar solvents is endothermic ( ΔsolH∘>0 ), meaning solubility strictly increases with thermal energy input[5].

References

-

[2] Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu / International Journal of Scientific Research in Science, Engineering and Technology. Available at:

-

[1] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data - ACS Publications. Available at:

-

[3] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed / Journal of Pharmaceutical and Biomedical Analysis. Available at:

-

[5] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at:

-

[4] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Available at:

-

[6] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]

- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. scielo.br [scielo.br]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Application Note: A Guide to Reagent Selection for the N-Alkylation of Methyl 1H-imidazole-4-carboxylate

Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and protocols for the N-alkylation of Methyl 1H-imidazole-4-carboxylate to synthesize Methyl 1-propyl-1H-imidazole-4-carboxylate. This guide emphasizes the causality behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Significance of N-Alkylated Imidazoles

N-alkylated imidazole scaffolds are of paramount importance in medicinal chemistry and materials science. They are key structural motifs in numerous pharmacologically active molecules, including antifungal, antihypertensive, and anticancer agents.[1][2] The substituent on the nitrogen atom can significantly modulate the biological activity and physicochemical properties of the parent molecule. The synthesis of Methyl 1-propyl-1H-imidazole-4-carboxylate is a representative transformation that highlights the critical choices a chemist must make regarding reagents and reaction conditions.

Reaction Overview and Mechanistic Insights

The N-alkylation of imidazole is a classic nucleophilic substitution reaction.[3][4] The process generally involves two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion.

-

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (e.g., a propyl halide), displacing a leaving group to form the desired N-alkylated product.[3]

The reaction proceeds via an SN2 mechanism, where the choice of base, solvent, and alkylating agent directly influences the reaction rate and overall yield.[5]

Sources

Optimizing reaction temperature and time for Methyl 1-propyl-1H-imidazole-4-carboxylate synthesis

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals seeking to optimize the N-alkylation of methyl 1H-imidazole-4-carboxylate. Synthesizing the 1-propyl derivative presents a classic heterocyclic challenge: controlling regioselectivity (N1 vs. N3 alkylation) while preventing over-alkylation.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure a robust, self-validating synthetic workflow.

Mechanistic Grounding: The Causality of Temperature and Time

The tautomeric nature of the 1H-imidazole ring creates a delicate electronic interplay when subjected to alkylating agents[1]. Because the methyl ester at the C4 position is strongly electron-withdrawing, it fundamentally alters the nucleophilicity of the two nitrogen atoms in the imidazolide anion:

-

Electronic Control (N1 Favorability): The N3 nitrogen is adjacent to the C4-ester, which inductively and mesomerically withdraws electron density, deactivating N3. Consequently, the N1 nitrogen is significantly more nucleophilic.

-

Steric Control: The bulk of the C4-ester physically hinders the trajectory of the incoming 1-bromopropane electrophile at the N3 position, further favoring N1-alkylation[2].

-

Thermodynamic vs. Kinetic Divergence: At lower temperatures (20–40 °C), the reaction is strictly under kinetic control, heavily favoring the N1-isomer (methyl 1-propyl-1H-imidazole-4-carboxylate). However, applying excessive thermal energy (e.g., >80 °C) provides the activation energy necessary to overcome the steric and electronic barriers at N3, drastically increasing the formation of the undesired N3-isomer (methyl 1-propyl-1H-imidazole-5-carboxylate)[3]. Furthermore, prolonged reaction times at elevated temperatures drive the formation of dialkylated quaternary imidazolium salts.

Mechanistic divergence of N1 vs N3 alkylation driven by temperature and steric hindrance.

Quantitative Data: Optimization Matrix

The following table summarizes the empirical relationship between reaction conditions and the resulting product distribution.

| Temperature (°C) | Time (h) | Conversion (%) | N1:N3 Ratio | Quaternary Salt (%) | System Recommendation |

| 25 | 24 | 65 | 95:5 | < 1 | Sub-optimal: Reaction stalls; incomplete conversion. |

| 40 | 8 | > 98 | 92:8 | < 1 | Optimal: Maximizes yield and regioselectivity. |

| 60 | 8 | > 99 | 85:15 | 3 | Acceptable: Faster, but requires stricter purification. |

| 80 | 4 | > 99 | 70:30 | 12 | Not Recommended: Loss of regiocontrol. |

| 80 | 16 | > 99 | 65:35 | 28 | Critical Failure: Severe over-alkylation/degradation. |

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By incorporating specific In-Process Controls (IPCs), researchers can verify the integrity of the reaction in real-time before proceeding to downstream purification.

Reagents Required:

-

Methyl 1H-imidazole-4-carboxylate (1.0 eq, limiting reagent)

-

1-Bromopropane (1.2 eq, alkylating agent)

-

Potassium carbonate ( K2CO3 ), finely milled, anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (0.5 M relative to substrate)

Step-by-Step Methodology:

-

Reactor Preparation: Purge a dry round-bottom flask with inert gas ( N2 or Argon). Charge the flask with methyl 1H-imidazole-4-carboxylate and anhydrous DMF.

-

Deprotonation: Add the milled K2CO3 in a single portion. Stir the suspension vigorously at 25 °C for 30 minutes. Causality: Ensuring complete formation of the imidazolide anion before introducing the electrophile prevents localized concentration spikes that cause side reactions.

-

Alkylation: Add 1-bromopropane dropwise over 5 minutes.

-

Thermal Activation: Elevate the reaction temperature to exactly 40 °C and maintain vigorous stirring for 8 hours .

-

In-Process Control (IPC) Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Check 1: Confirm the disappearance of the starting material ( m/z 127.1 [M+H]+ ).

-

Validation Check 2: Confirm the dominant presence of the desired product ( m/z 169.1 [M+H]+ ).

-

Validation Check 3: Ensure the quaternary salt ( m/z 211.1 [M+H]+ ) is < 1% by UV area. If it exceeds 1%, terminate the reaction immediately.

-

-

Quench and Extraction: Cool the mixture to 0 °C. Quench with ice-cold deionized water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Causality: LiCl is highly effective at partitioning residual DMF out of the organic layer, preventing co-elution during chromatography.

-

Purification: Dry over Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Workflow for the regioselective synthesis of methyl 1-propyl-1H-imidazole-4-carboxylate.

Troubleshooting & FAQs

Q1: I am seeing a 70:30 mixture of N1 and N3 isomers. How do I improve regioselectivity? A1: High ratios of the N3 isomer are typically caused by excessive reaction temperatures or the use of a highly coordinating/soluble base. Ensure your heating block is calibrated and does not exceed 40 °C. If you are using Sodium Hydride (NaH), switch to a milder, heterogeneous base like K2CO3 or Cs2CO3 . Heterogeneous bases in polar aprotic solvents favor the thermodynamically and sterically preferred N1-alkylation[2].

Q2: My reaction stalls at 65% conversion even after 12 hours. Should I increase the temperature to 80 °C? A2: No. Increasing the temperature above 60 °C will permanently compromise your regioselectivity and promote ester hydrolysis if trace water is present[1]. Instead, check the quality of your 1-bromopropane, which can degrade or volatilize. To safely accelerate the reaction at 40 °C, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This facilitates an in-situ Finkelstein reaction, generating the highly reactive 1-iodopropane intermediate, allowing the reaction to reach completion without thermal degradation.

Q3: I am detecting a highly polar byproduct that stays on the baseline of my TLC (100% EtOAc). What is it and how do I prevent it? A3: This is the dialkylated quaternary imidazolium salt (1,3-dipropyl-4-(methoxycarbonyl)-1H-imidazol-3-ium bromide). This over-alkylation occurs when the reaction time is unnecessarily prolonged (e.g., left overnight) or if a massive excess of the alkylating agent is used. Strictly adhere to the 8-hour time limit and use no more than 1.2 equivalents of 1-bromopropane.

Q4: Can I use methanol or ethanol as a solvent instead of DMF to make workup easier? A4: It is highly discouraged. Protic solvents hydrogen-bond with the imidazolide anion, drastically reducing its nucleophilicity and requiring higher temperatures to achieve alkylation. Furthermore, heating methyl esters in ethanol in the presence of a base will cause transesterification, resulting in a contaminated mixture of methyl and ethyl 1-propyl-1H-imidazole-4-carboxylates. Stick to polar aprotic solvents like DMF or Acetonitrile[3].

References

- Benchchem. 5-Methyl-1H-imidazole-4-carbaldehyde.

- Thieme E-Books & E-Journals. Product Class 3: Imidazoles.

- Journal of Medicinal Chemistry - ACS Publications. Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2).

Sources

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Assessment of Methyl 1-propyl-1H-imidazole-4-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 1-propyl-1H-imidazole-4-carboxylate, a key building block in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven narrative on the development and validation of a High-Performance Liquid Chromatography (HPLC) method, designed to be stability-indicating, ensuring that all potential impurities and degradation products are effectively separated and quantified.

This document is structured to guide researchers, scientists, and drug development professionals through the logical and scientific process of method development, validation, and comparison with alternative technologies. Every step is explained with a focus on the "why" behind the "how," grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte and Its Environment

Methyl 1-propyl-1H-imidazole-4-carboxylate is a polar molecule containing both a basic imidazole ring and an ester functional group. This inherent polarity presents a challenge for traditional reversed-phase HPLC, where retention on a non-polar stationary phase can be minimal.[1][2] Furthermore, the potential for hydrolysis of the ester and other degradation pathways necessitates a method that is not only able to quantify the main component but also to separate it from any process-related impurities and degradation products that might arise during synthesis or storage.[3][4]

The primary objective is to develop a stability-indicating method, which, as defined by the International Council for Harmonisation (ICH), is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[5][6][7]

Strategic HPLC Method Development: A Step-by-Step Rationale

The development of a successful HPLC method is an iterative process of optimization, guided by the physicochemical properties of the analyte and a deep understanding of chromatographic principles.[8][9]

Column Selection: The Foundation of Separation

Given the polar nature of Methyl 1-propyl-1H-imidazole-4-carboxylate, a standard C18 column might provide insufficient retention. Therefore, the initial screening included several stationary phases:

-

Ascentis® C18: A conventional choice to establish a baseline.

-

Ascentis® RP-Amide: Designed for enhanced retention of polar compounds through secondary interactions.

-

Discovery® HS F5: A pentafluorophenyl phase offering alternative selectivity for aromatic and polar compounds.

-

Hypercarb™: A porous graphitic carbon column, excellent for retaining very polar compounds that are poorly retained on silica-based reversed-phase materials.[2]